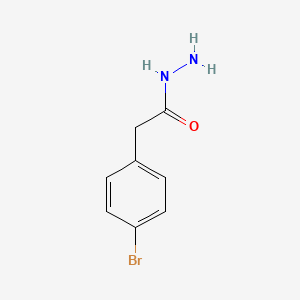![molecular formula C9H7ClN4O2 B3021725 [5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid CAS No. 312632-37-4](/img/structure/B3021725.png)
[5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves the Suzuki–Miyaura cross-coupling reaction . This reaction is widely applied in transition metal-catalyzed carbon–carbon bond-forming reactions. It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Another method involves the reaction of amines with sodium azide and triethyl orthoformate in an acidic medium .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common reaction involving compounds with similar structures . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Mécanisme D'action
The mechanism of action of 5-CPTA is not fully understood. However, it is believed that 5-CPTA binds to specific receptors in the body, which then activates certain biochemical pathways. These pathways are responsible for the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CPTA depend on the specific receptors to which it binds. In general, 5-CPTA has been shown to have a wide range of effects, including the inhibition of certain enzymes, the activation of certain receptors, and the modulation of certain biochemical pathways. In addition, 5-CPTA has been shown to have anti-inflammatory, anti-oxidative, and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-CPTA for laboratory experiments include its versatility, its availability, and its low cost. Additionally, 5-CPTA is relatively easy to synthesize and can be used in a wide variety of experiments. The main limitation of 5-CPTA is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
Given the wide range of applications of 5-CPTA, there are numerous potential future directions for research. These include further research into the mechanism of action of 5-CPTA, research into the effects of 5-CPTA on different types of cells, and research into the potential therapeutic applications of 5-CPTA. Additionally, further research into the synthesis of 5-CPTA is needed in order to improve the efficiency of the synthesis process. Finally, research into the potential toxic effects of 5-CPTA is needed in order to ensure its safe use in laboratory experiments.
Applications De Recherche Scientifique
5-CPTA is widely used in scientific research as a tool for studying the biochemical and physiological effects of drugs and other compounds. It has been used to study the effects of drugs on the central nervous system and to study the interactions between drugs and enzymes. 5-CPTA has also been used to study the effects of drugs on the cardiovascular system, as well as the effects of drugs on the immune system.
Propriétés
IUPAC Name |
2-[5-(2-chlorophenyl)tetrazol-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O2/c10-7-4-2-1-3-6(7)9-11-13-14(12-9)5-8(15)16/h1-4H,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEQROKRTGIKDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(N=N2)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351145 | |
| Record name | [5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5626-38-0 | |
| Record name | [5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



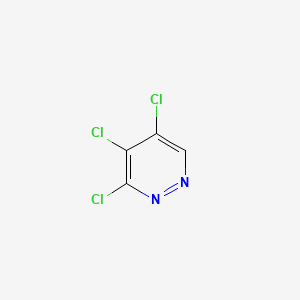


![2,4,8-Trichloropyrimido[5,4-d]pyrimidine](/img/structure/B3021646.png)

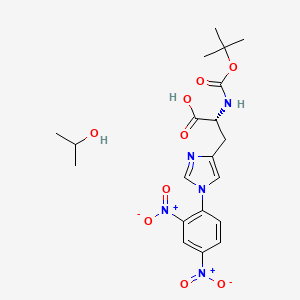
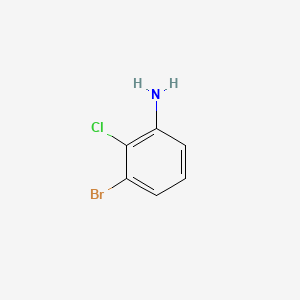


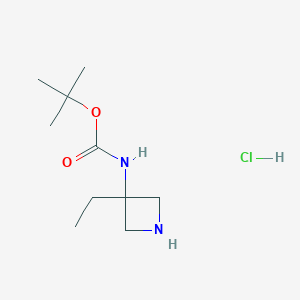
![(3S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B3021659.png)

